Canagliflozin Dimer
Description
Properties
Molecular Formula |
C₄₈H₄₈F₂O₁₀S₂ |
|---|---|
Molecular Weight |
887.02 |
Synonyms |
(2S,3R,4S,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-(((2R,3S,4R,5R,6S)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran |
Origin of Product |
United States |
Synthetic Routes and Formation Mechanisms of Canagliflozin Dimer
Elucidation of Synthetic Byproduct Pathways for Canagliflozin (B192856) Dimer
During the multi-step synthesis of Canagliflozin, specific reaction conditions and reagents can inadvertently lead to the formation of dimeric impurities. researchgate.net These byproducts typically arise from side reactions involving highly reactive intermediates.
Research into the synthesis of Canagliflozin and its analogues has identified a key step where a dimeric byproduct can form. acs.orgnih.gov This occurs during the reduction of a ketone functional group in a synthetic intermediate. acs.orgnih.gov
Initial attempts to perform this reduction using triethylsilane and boron trifluoride etherate (BF₃·OEt₂) at a low temperature of 0 °C resulted in the formation of the desired product in a low yield (25%), with a significant portion of the starting material being converted into an unidentified dimeric byproduct. acs.orgnih.gov This indicates that low-temperature conditions in this specific reductive step are a critical factor leading to dimerization. The impurity, labeled Impurity-C (Dimer), has also been identified as a process-related impurity during commercial scale manufacturing, isolated from the mother liquor of scaled-up batches. researchgate.net
Table 1: Synthetic Conditions Influencing Canagliflozin Dimer Formation
| Reaction Step | Reagents | Temperature | Outcome | Source(s) |
|---|---|---|---|---|
| Reduction of Ketone Intermediate | triethylsilane / BF₃·Et₂O | 0 °C | Low yield (25%) of desired product; formation of a dimeric byproduct. | acs.org, nih.gov |
| Reduction of Ketone Intermediate | triethylsilane / BF₃·Et₂O | 35 °C | Improved yield (77%) of desired product; dimer formation circumvented. | acs.org, nih.gov |
The choice of reagents and the precise control of reaction parameters are paramount in minimizing the yield of the this compound. solubilityofthings.com In the previously mentioned ketone reduction step, the combination of triethylsilane and the Lewis acid catalyst BF₃·OEt₂ at low temperatures promotes the side reaction leading to the dimer. acs.orgnih.gov
Investigation of Reaction Conditions Leading to Dimer Formation
Exploration of Potential Degradation-Related Dimer Formation
Beyond synthetic pathways, this compound can also be formed as a degradation product. Forced degradation studies, which subject the drug substance to extreme chemical and physical conditions, are crucial for identifying potential degradants and understanding the stability of the molecule.
Forced degradation studies on Canagliflozin have shown its susceptibility to degradation under several stress conditions, including acidic, alkaline, oxidative, and photolytic stress. japsonline.comajrconline.orginnovareacademics.in While the drug is relatively stable under thermal degradation conditions, significant degradation occurs under other stressors. japsonline.comajrconline.org
Specifically, oxidative stress conditions have been linked to the formation of dimeric impurities. researchgate.net In studies where Canagliflozin was subjected to peroxide degradation, a "Dimer (impurity-C)" was identified as one of the degradation products, alongside other oxidative degradants like Hydroperoxide (Impurity-D) and Sulfone (impurity-F). researchgate.net Another study focusing on oxidative degradation identified a major degradation product formed by S-oxidation of the thiophene (B33073) ring when exposed to 15% H₂O₂ for 72 hours. Although this specific study focused on the thiophene oxide, the formation of multiple degradation products under oxidative stress is evident. researchgate.net
Table 2: Summary of Forced Degradation Studies on Canagliflozin
| Stress Condition | Reagent/Method | Duration/Temp | Degradation (%) | Identified Products | Source(s) |
|---|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | 18 h / 60°C | Drastic decrease in peak area | No detectable DP | |
| Acid Hydrolysis | N/A | N/A | 16.47% | Degradation products | innovareacademics.in |
| Alkaline Hydrolysis | N/A | N/A | 7.74% | Degradation products | innovareacademics.in |
| Oxidative | 15% H₂O₂ | 72 h / RT | 9.42% | Thiophene oxide | |
| Oxidative | N/A | N/A | 16.05% | Degradation products | innovareacademics.in |
| Oxidative | Peroxide | N/A | N/A | Dimer, Hydroperoxide, Sulfone | researchgate.net |
| Photolytic | UV light at 254 & 366 nm | 96 h | 41.13% | No detectable DP | |
| Photolytic | UV light | N/A | 16.56% | Degradation products | innovareacademics.in |
| Thermal | Dry Heat | N/A | 16.53% | Degradation products | innovareacademics.in |
DP: Degradation Product; RT: Room Temperature; N/A: Not Available in source.
The precise mechanism for the formation of this compound under degradative conditions has not been fully elucidated in the available literature. However, based on the identified degradation products, a plausible mechanistic pathway can be postulated.
Oxidative stress is a key factor in the degradation of Canagliflozin, with the thiophene ring being a particularly susceptible site for oxidation, leading to the formation of sulfones or thiophene oxides. researchgate.net The generation of such reactive oxygen species and radical intermediates during oxidative or photolytic stress could initiate a chain of reactions. mdpi.com It is conceivable that a radical intermediate, once formed on one Canagliflozin molecule, could attack a second, intact molecule. This radical-mediated coupling could lead to the formation of a carbon-carbon or other covalent bond between two Canagliflozin units, resulting in the dimer. The identification of a hydroperoxide impurity further supports the involvement of radical mechanisms in the degradation process. researchgate.net Therefore, the proposed mechanism for degradative dimerization involves the generation of reactive intermediates under stress conditions (particularly oxidative and photolytic), which then react with other Canagliflozin molecules to form the dimer.
Structural Elucidation and Spectroscopic Characterization of Canagliflozin Dimer
Advanced Spectroscopic Techniques for Dimer Structure Confirmation
A combination of advanced spectroscopic techniques is essential to unambiguously determine the complex structure of the canagliflozin (B192856) dimer.
NMR spectroscopy is the cornerstone for the structural elucidation of the canagliflozin dimer. Research has confirmed the structure of this impurity through extensive NMR analysis, including 2D NMR and ¹⁹F NMR techniques. researchgate.netx-mol.netgoogle.com A certificate of analysis for a this compound reference standard confirms that its ¹H and ¹⁹F NMR spectra are consistent with the proposed structure. lgcstandards.com
The analysis provides detailed information about the molecular framework:
¹H NMR: This technique identifies the different types of protons and their neighboring environments. The spectrum would show characteristic signals for the aromatic protons on the phenyl and thiophene (B33073) rings, the protons of the glucose units, the methyl groups, and the crucial methylene (B1212753) protons that form the bridge in the dimer.
¹³C NMR: The ¹³C NMR spectrum accounts for all the carbon atoms in the molecule, providing insight into the carbon skeleton. The number of signals would be approximately double that of the canagliflozin monomer, confirming the dimeric nature.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons. These methods are vital for confirming the exact linkage point between the two canagliflozin monomer units.
¹⁹F NMR: This analysis gives a single signal corresponding to the fluorine atom on the 4-fluorophenyl group. The chemical shift of this signal can be compared to the monomer to ensure the electronic environment around the fluorine atom has not been significantly altered. researchgate.netx-mol.netgoogle.com
| Technique | Expected Observations | Purpose |
|---|---|---|
| ¹H NMR | Signals for aromatic, glucosyl, methyl, and methylene bridge protons. | Confirms the presence of all key proton environments. |
| ¹³C NMR | Approximately double the carbon signals compared to the monomer. | Confirms the dimeric carbon skeleton. |
| 2D NMR (COSY, HMBC) | Cross-peaks indicating proton-proton and proton-carbon correlations across the dimer linkage. | Establishes the definitive structure and point of connection between monomer units. researchgate.netx-mol.net |
| ¹⁹F NMR | A single resonance for the fluorine atom, confirming its presence. | Verifies the integrity of the fluorophenyl moiety in the dimer structure. researchgate.netx-mol.net |
Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of the this compound. HRMS provides a highly accurate mass measurement, which helps in deducing the precise molecular formula. Different variants of this compound have been reported, identified by their distinct molecular formulas and weights. lgcstandards.comsynthinkchemicals.compharmaffiliates.com This suggests that dimerization can potentially occur through different linkage mechanisms. A certificate of analysis for one such dimer confirms its molecular formula and reports that the mass spectrum conforms to the structure. lgcstandards.com In mass spectrometric analysis, the ammonium (B1175870) adduct [M+NH₄]⁺ is often observed as the main ion in neutral pH conditions. researchgate.netnih.gov
| Dimer Variant Name | Molecular Formula | Molecular Weight (g/mol) | Source |
|---|---|---|---|
| This compound Impurity 1 | C₄₈H₄₈F₂O₁₀S₂ | 887.02 | synthinkchemicals.compharmaffiliates.com |
| This compound | C₄₈H₄₈F₂O₁₀S₂ | 887.02 | lgcstandards.com |
| This compound Impurity | C₄₈H₅₀F₂O₁₁S₂ | 905.03 | pharmaffiliates.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in the dimer. The IR spectrum of the this compound is expected to show absorption bands characteristic of the functional groups inherited from the monomer, such as hydroxyl (O-H), aromatic (C-H, C=C), and thiophene (C-S) groups. Studies on canagliflozin have identified the O-H stretching region as being significant for quantification. researchgate.net The presence of these bands in the dimer's spectrum confirms the retention of the core functional group architecture.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3500 - 3000 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Ether/Alcohol C-O | Stretching | 1260 - 1000 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Chromatographic Retention Profiling
High-Performance Liquid Chromatography (HPLC) is the primary technique for the detection, separation, and quantification of the this compound impurity in the bulk drug. In a validated HPLC method, the dimer impurity (Impurity-C) was found to have a relative retention time (RRT) of 1.47, with canagliflozin eluting at an RRT of 1.00. researchgate.net This difference in retention time allows for effective separation and monitoring. The impurity was successfully isolated from the mother liquor of production batches using preparative HPLC, which enabled its subsequent characterization. researchgate.net A reference standard for the dimer shows an HPLC purity of 99.07%, indicating that robust analytical methods exist for its quality control. lgcstandards.com
| Compound | Designation | Relative Retention Time (RRT) | Source |
|---|---|---|---|
| Canagliflozin | API | 1.00 | researchgate.net |
| This compound | Impurity-C | 1.47 | researchgate.net |
Stereochemical Analysis of this compound
The stereochemistry of the this compound is a critical quality attribute, as the biological activity of the parent drug is dependent on its specific stereoisomeric form. The IUPAC name for one reported dimer specifies the retention of the stereochemical configuration at each chiral center from the original monomer units. synthinkchemicals.com Experimental evidence supporting the specific chirality of the dimer comes from polarimetry. A certificate of analysis for a this compound reference standard reports a specific rotation of +65.2° (c = 0.2 in Methanol), confirming that the molecule is chiral and optically active. lgcstandards.com Further analysis, likely using chiral HPLC, would be required to confirm the stereochemical purity and ensure the absence of other diastereomers.
Analytical Methodologies for Detection and Quantification of Canagliflozin Dimer
Development and Validation of Chromatographic Methods
Chromatographic techniques form the cornerstone of impurity profiling in the pharmaceutical industry due to their high resolving power. For Canagliflozin (B192856) Dimer, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most relevant methods.
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing canagliflozin and its impurities. A specific process impurity, the Canagliflozin Dimer (Impurity-C), has been identified and monitored using HPLC. researchgate.net In a developed HPLC method for canagliflozin bulk drug analysis, this dimer impurity was observed at a relative retention time (RRT) of 1.47 with respect to the canagliflozin peak. researchgate.net
The structure of the dimer was confirmed after its isolation from the mother liquor of scaled-up batches by preparative HPLC, indicating the method's utility for both detection and isolation. researchgate.net While the exact column and mobile phase composition for the specific method ("Method-A") used in the primary literature are not detailed, a certificate of analysis for a this compound reference standard reports a purity of 99.07% determined by HPLC with UV detection at 295 nm. This suggests a suitable chromophore for detection at this wavelength.
Below are the reported chromatographic details for the analysis of this compound.
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Value / Description | Reference |
|---|---|---|
| Analyte | This compound (Impurity-C) | researchgate.net |
| Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.net |
| Column | Not specified in literature | |
| Mobile Phase | Not specified in literature | |
| Flow Rate | Not specified in literature | |
| Detection Wavelength | 295 nm | |
| Retention Time (RT) | 36.386 min | researchgate.net |
| Relative Retention Time (RRT) | 1.47 (relative to Canagliflozin) | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity, making it an ideal technique for impurity profiling. While specific UPLC methods validated for the this compound were not found in the reviewed literature, the technology is widely applied for the analysis of similar impurities. For instance, a UPLC method was successfully developed for the determination of diclofenac (B195802) and its seven impurities, including a dimer, demonstrating the capability of the technique. nih.gov
Given the complexity of canagliflozin's impurity profile, which includes several isomers, UPLC-based methods are highly suitable for achieving the necessary separation and sensitivity required by regulatory standards. The development of a stability-indicating UPLC method would be a logical approach for the comprehensive analysis of this compound alongside other potential degradants and process impurities.
Gas Chromatography (GC) Considerations
Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of this compound. This is due to the inherent properties of the molecule:
High Molecular Weight: The dimer has a molecular weight of approximately 905.0 g/mol , which is well outside the typical range for GC analysis. iosrphr.org
Low Volatility: The molecule is non-volatile and would require extremely high temperatures to vaporize, leading to thermal degradation rather than volatilization.
High Polarity: The presence of numerous hydroxyl groups makes the molecule highly polar.
Direct analysis by GC is therefore impractical. While derivatization could theoretically be employed to increase volatility, this process adds complexity, may not be quantitative, and can introduce additional side products. Consequently, liquid chromatography-based methods are the preferred and established approach.
Hyphenated Techniques for Enhanced Resolution and Identification
To achieve unambiguous identification of impurities, chromatography is often coupled with spectroscopic techniques, most notably mass spectrometry and nuclear magnetic resonance.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for impurity identification, providing molecular weight and structural information. The structure of the this compound (Impurity-C) was elucidated with the support of mass spectrometry. researchgate.net High-Resolution Mass Spectrometry (HRMS) analysis was instrumental, with the ESI+ ionization mass spectrum displaying a sodium adduct [M+Na]+ at an m/z of 927.2655, which corresponds to the molecular formula C48H50O11F2S2. researchgate.net
While a specific, validated LC-MS/MS method for the quantification of the dimer is not detailed in the literature, methods developed for canagliflozin in biological matrices provide a strong basis for a suitable approach. advbiopharm.com A representative LC-MS method for a related impurity in canagliflozin utilizes a C18 column with a gradient elution of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer, which would likely be effective for the dimer as well. google.com
Table 2: Representative LC-MS/MS Method Parameters for Canagliflozin Impurity Analysis
| Parameter | Value / Description | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | google.com |
| LC Column | Agilent Eclipse XDB-C18 | google.com |
| Mobile Phase | A: 5mM Ammonium Acetate in WaterB: Acetonitrile | google.com |
| Elution Mode | Gradient | google.com |
| Ionization | Electrospray Ionization (ESI), Positive Mode | researchgate.netgoogle.com |
| MS Detection | Multiple Reaction Monitoring (MRM) or Full Scan (for characterization) |
| Dimer Mass Data | Formula: C48H50O11F2S2[M+Na]+: m/z 927.2655 | researchgate.net |
LC-NMR Coupling
For definitive structural elucidation of unknown or novel impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The coupling of LC with NMR can be performed either offline or online.
In the case of this compound, an offline LC-NMR approach was successfully employed. The impurity was first isolated in a pure form using preparative liquid chromatography. researchgate.netresearchgate.net Subsequently, the isolated fraction was subjected to comprehensive one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR spectroscopy. researchgate.net This analysis provided unequivocal confirmation of the dimeric structure. researchgate.net
Online LC-NMR , where the eluent from the LC column flows directly through an NMR flow cell, is a powerful but technically demanding technique for analyzing complex mixtures without prior isolation. iosrphr.orgamazonaws.com While no studies reporting the use of online LC-NMR for this compound were identified, this hyphenated technique represents a potent tool for real-time structural analysis of impurities in drug development. researchgate.netmedwinpublishers.com
Quantitative Analysis and Limit of Detection/Quantification
The quantitative analysis of the this compound impurity presents analytical challenges. While numerous methods have been developed and validated for the analysis of the parent compound, Canagliflozin, specific, detailed quantitative methods for the dimer impurity, including its Limit of Detection (LOD) and Limit of Quantification (LOQ), are not extensively reported in publicly available scientific literature.
Research on the impurities of Canagliflozin has identified the dimer, along with other related substances such as hydroperoxide and sulfone impurities. researchgate.net The structural characterization of these impurities has been accomplished using techniques like 2D NMR, 19F NMR, and mass spectrometry. researchgate.net
For the separation of Canagliflozin and its impurities, advanced chromatographic techniques are often necessary. It has been noted that dimer impurities, in particular, may require purification and separation using size-exclusion chromatography. This technique separates molecules based on their size, which can be effective for separating a larger dimer from the monomeric API.
While specific validated methods for the this compound are not readily found, the general approach for quantifying impurities in pharmaceuticals involves high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. acs.org For instance, a UPLC-MS/MS method was developed for the quantification of Canagliflozin and its metabolites in rat plasma, demonstrating the capability of this technology to achieve high sensitivity.
In the context of other Canagliflozin impurities, validated methods have been established. For example, a stability-indicating HPLC method was developed to quantify Canagliflozin in the presence of its degradation products. mdpi.com Although this method was not specific to the dimer, it highlights the common methodologies employed.
Detailed Research Findings
Specific research focusing solely on the quantitative analysis of the this compound with reported LOD and LOQ values is limited in the available literature. Studies on Canagliflozin impurities tend to focus on a range of related substances, and detailed validation data for each individual impurity is not always published.
The table below would typically present the findings from such a study. However, due to the lack of specific data in the reviewed literature for the this compound, this table remains illustrative of the type of data that would be generated from a validated quantitative analytical method.
Table 1: Illustrative Quantitative Analysis Data for this compound
| Parameter | Method | Value |
|---|---|---|
| Limit of Detection (LOD) | HPLC-UV/UPLC-MS | Data not available in searched literature |
It is important to note that such quantitative data is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a drug's regulatory submission and is likely available in proprietary industry documentation.
Table 2: Compound Names
| Compound Name |
|---|
| Canagliflozin |
| This compound |
| Canagliflozin Hemihydrate |
| Dapagliflozin |
| Empagliflozin |
| 2,2-bishydromorphone |
| descarboxyl levofloxacin |
| cyclophosphamide |
| Metformin |
| Metformin Hydrochloride |
| Hydroperoxide (Impurity-D) |
| Sulfone (impurity-F) |
| Dimer (impurity-C) |
| Indomethacin |
| 5-iodo-2-methyl benzoic acid |
| olanzapine |
| lamivudine |
| aspirin |
| simvastatin |
| celecoxib |
| lincomycin |
| metformin |
Impurity Profiling and Control Strategies for Canagliflozin Dimer in Pharmaceutical Synthesis
Identification of Critical Process Parameters Influencing Dimer Content
The formation of the Canagliflozin (B192856) dimer is intrinsically linked to specific conditions within the manufacturing process. Identifying and controlling these critical process parameters (CPPs) is fundamental to minimizing the dimer content in the final active pharmaceutical ingredient (API).
Research indicates that the Canagliflozin dimer is a process-related impurity, suggesting its formation occurs during specific synthetic steps rather than as a degradation product. researchgate.net One key reaction step susceptible to dimer formation is the reduction of the ketone functionality during the synthesis. For instance, initial attempts to reduce a ketone intermediate using triethylsilane and BF3·OEt2 at 0 °C resulted in the formation of a dimeric byproduct. acs.org However, by adjusting the reaction temperature to 35 °C after the addition of the reducing agents, the formation of this byproduct was circumvented, leading to an improved yield of the desired intermediate. acs.org This highlights temperature as a critical parameter influencing dimer formation.
Forced degradation studies, which subject the drug substance to stress conditions like acid and alkali hydrolysis, oxidation, and photolysis, help to distinguish between degradation products and process-related impurities. japsonline.cominnovareacademics.inphmethods.netresearchgate.net While Canagliflozin degrades under various stress conditions, the dimer is specifically noted as a process impurity, isolated from the mother liquor of scaled-up batches, further confirming its origin in the synthetic process rather than degradation. researchgate.netjapsonline.cominnovareacademics.in
Other factors that can generally influence impurity formation in pharmaceutical synthesis include the quality of starting materials, reagent concentration, reaction time, and the presence of catalysts. mdpi.comnih.gov For example, the synthesis of a Canagliflozin precursor involved a palladium-catalyzed thiophene (B33073)–aryl coupling reaction, where catalyst choice and concentration could potentially influence the formation of byproducts like dimers. acs.orgnih.gov
Table 1: Critical Process Parameters and Their Potential Impact on Dimer Formation
| Critical Process Parameter | Potential Impact on Dimer Formation | Control Strategy |
| Reaction Temperature | Lower temperatures during specific reduction steps may favor dimer formation. acs.org | Optimize and strictly control reaction temperature profiles. |
| Reducing Agent Addition | The rate and temperature at which reducing agents are added can influence side reactions. | Control the addition rate and maintain optimal temperature during addition. |
| Catalyst System | The choice and concentration of catalysts in coupling reactions can affect selectivity and byproduct formation. nih.gov | Select highly selective catalysts and optimize their concentration. |
| Quality of Intermediates | Impurities in starting materials or intermediates can participate in side reactions leading to dimer formation. waters.com | Implement stringent quality control of all raw materials and intermediates. |
Implementation of In-Process Control (IPC) for Dimer Monitoring
To ensure the consistent quality of Canagliflozin and control the level of the dimer impurity, robust in-process controls (IPCs) are essential. IPCs involve the testing of materials at various stages of production to monitor the process and ensure it remains within defined limits.
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for monitoring the impurity profile of Canagliflozin. innovareacademics.inphmethods.netajrconline.org Several stability-indicating HPLC methods have been developed and validated to separate Canagliflozin from its impurities, including the dimer. innovareacademics.inphmethods.netajrconline.org These methods are crucial for IPCs, allowing for the quantification of the dimer at different process stages. For instance, a developed HPLC method can detect and quantify process impurities like the dimer, which has a relative retention time (RRT) of 1.47. researchgate.net
The implementation of IPCs allows for real-time or near-real-time monitoring of the dimer content. If the level of the dimer exceeds a predefined action limit at any stage, process adjustments can be made to mitigate its formation in subsequent steps. This proactive approach is a key component of modern pharmaceutical quality systems, including Quality by Design (QbD) principles. ijpsr.com
Table 2: In-Process Control (IPC) Strategy for Dimer Monitoring
| IPC Checkpoint | Analytical Method | Parameter Monitored | Acceptance Limit | Action if Exceeded |
| Post-Reduction Step | HPLC | Dimer Content (%) | ≤ 0.10% | Adjust reaction temperature/time. |
| Mother Liquor Analysis | HPLC | Dimer Content (%) | Report | Investigate root cause for high levels. |
| Crude API | HPLC | Dimer Content (%) | ≤ 0.15% | Proceed to purification. |
| Final API | HPLC | Dimer Content (%) | ≤ 0.10% | Reject batch if limit is exceeded. |
Purification and Isolation Techniques for Dimer Removal
Despite careful control of process parameters, some level of the this compound may still be present in the crude product. Therefore, effective purification techniques are necessary to remove this impurity to a level that meets regulatory requirements.
Preparative HPLC has been successfully used to isolate the this compound (referred to as Impurity-C) from the mother liquor of a scaled-up batch for characterization purposes. researchgate.net This demonstrates the feasibility of chromatographic methods for separating the dimer from the main compound.
Crystallization is another powerful purification technique in pharmaceutical manufacturing. Strategic crystallization steps, potentially enhanced by seeding or the use of anti-solvents, can be employed to selectively crystallize the desired Canagliflozin API, leaving the more soluble dimer impurity in the mother liquor. The process may involve multiple crystallization steps to achieve the desired purity.
For impurities that are difficult to separate by conventional methods, more advanced techniques might be considered. While not specifically detailed for the this compound, size-exclusion chromatography is a technique used for removing dimer impurities in other contexts.
The structural characterization of the isolated dimer is crucial for understanding its properties and developing targeted purification strategies. Techniques such as 2D NMR and mass spectrometry are used to confirm the structure of impurities like the dimer. x-mol.netresearchgate.netgoogle.com
Establishment of Acceptance Criteria for Dimer Impurity
The establishment of acceptance criteria for any impurity is a critical regulatory requirement and is based on safety data and the qualification of the impurity. The International Council for Harmonisation (ICH) provides guidelines on the identification, qualification, and control of impurities in new drug substances.
The acceptance limit for an impurity is the maximum level that is considered safe and does not impact the efficacy of the drug product. For known impurities like the this compound, the acceptance criteria are typically set based on the levels present in the batches of the drug substance used in clinical and toxicology studies.
In silico QSAR (Quantitative Structure-Activity Relationship) models can be used as a preliminary tool to predict the potential mutagenicity of impurities. researchgate.net Studies on dimer impurities of gliflozins have been conducted to assess their mutagenic potential. researchgate.net Such data, along with in vitro tests like the Ames test, are crucial for setting appropriate limits. researchgate.net Dimer impurities across SGLT2 inhibitors have been reported to be uniformly non-mutagenic.
Regulatory bodies like the FDA require that the impurity profile of a generic drug be comparable to that of the reference listed drug. Therefore, the level of the this compound in any generic version must be controlled to be at or below the level found in the innovator's product.
The final acceptance criteria for the this compound in the drug substance are typically in the range of not more than 0.10% to 0.15%, as per ICH guidelines for impurities.
Computational Chemistry and Theoretical Investigations on Canagliflozin Dimer
Molecular Modeling and Simulation of Dimer Structure
Molecular modeling and simulation are essential for understanding the three-dimensional structure and dynamic behavior of the Canagliflozin (B192856) dimer. These techniques allow for the exploration of the molecule's conformational landscape and the energetic factors governing its formation.
Conformational Analysis
Conformational analysis of the Canagliflozin dimer involves identifying its most stable three-dimensional arrangements. This is typically achieved through molecular dynamics (MD) simulations, a computational method that simulates the physical movements of atoms and molecules over time. nih.govresearcher.life In studies of similar complex molecules, MD simulations are conducted using software packages like Desmond to analyze the stability of various conformations. nih.gov
Dimerization Interface and Interaction Energies
The dimerization interface is the region where the two Canagliflozin monomers connect. The stability of the dimer is dictated by the strength of the interactions within this interface. Computational methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed to calculate the binding free energy between the two monomer units. nih.govresearchgate.net This calculation helps to quantify the stability of the dimer.
The interactions stabilizing the dimer can include a combination of non-covalent forces such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net Given the aromatic rings present in the Canagliflozin structure, π-π stacking interactions could also play a significant role. By analyzing the simulation trajectories, specific amino acid residues or functional groups that are critical for maintaining the dimer's structure can be identified. This provides a detailed picture of the energetic landscape of dimerization.
Quantum Chemical Calculations
Quantum chemical calculations offer a more fundamental level of analysis, providing detailed information about the electronic properties and reaction pathways related to the this compound.
Electronic Structure Properties
The electronic structure of the this compound can be investigated using methods like Density Functional Theory (DFT). researchgate.netresearchgate.net These calculations reveal properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. researchgate.net Such information is crucial for understanding the dimer's reactivity, stability, and spectroscopic characteristics. For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net Quantum chemical studies can confirm the ground state geometry and calculate vibrational frequencies, which can be compared with experimental spectroscopic data. nih.gov
Below is a table summarizing common computational methods used for such analyses.
Table 1: Computational Methods for Electronic Structure Analysis
| Method | Software Example | Properties Calculated | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Gaussian, ORCA | Optimized geometry, HOMO/LUMO energies, electrostatic potential, vibrational frequencies | researchgate.netorientjchem.org |
| Time-Dependent DFT (TD-DFT) | Gaussian, ORCA | Electronic transition energies, UV-Vis spectra prediction | researchgate.net |
| Symmetry-Adapted Perturbation Theory (SAPT) | Psi4 | Decomposition of interaction energies (electrostatics, induction, dispersion, exchange) | eie.gr |
Reaction Mechanism Predictions for Dimer Formation
The formation of a dimeric byproduct has been noted during the synthesis of Canagliflozin and related SGLT2 inhibitors. acs.org Specifically, a dimer can be formed during the reduction of a diarylketone intermediate to a diarylmethane. acs.org Quantum chemical calculations can be used to model the reaction mechanism of this dimer formation. By calculating the potential energy surface, researchers can identify the transition states and intermediates involved in the reaction. This allows for the determination of activation energies and reaction thermodynamics for both the desired product pathway and the side-reaction leading to the dimer. Such calculations can explain why dimer formation might be favored under certain experimental conditions and can guide the optimization of reaction conditions to minimize the formation of this impurity. acs.org
In Silico Approaches for Predicting Chemical Behavior of Dimer
In silico (computer-based) methods are increasingly used in toxicology to predict the potential adverse effects of chemical compounds, including pharmaceutical impurities like the this compound. researchgate.netmdpi.com These predictive models are valuable for risk assessment, especially when experimental testing is challenging. researchgate.net
A key in silico technique is the Quantitative Structure-Activity Relationship (QSAR), which relates a molecule's chemical structure to its biological activity or toxicity. tandfonline.com For the this compound, QSAR models have been used to predict its potential for mutagenicity and genotoxicity. tandfonline.comtandfonline.com Recent studies have reported that the dimer impurities of Canagliflozin, Dapagliflozin, and Empagliflozin underwent in silico assessment for their mutagenic potential. tandfonline.comnih.gov The results from multiple QSAR software tools, such as Toxtree and VEGA QSAR, predicted that the this compound is non-mutagenic and non-genotoxic. tandfonline.com
Crucially, these in silico predictions were subsequently confirmed by in vitro experimental data. tandfonline.comtandfonline.com The dimer showed no evidence of mutagenicity in the Ames test and no clastrogenicity in the micronucleus test. tandfonline.comnih.gov This strong consistency between the computational predictions and the laboratory results underscores the reliability of in silico models for providing clinically relevant safety information on pharmaceutical impurities. tandfonline.comtandfonline.com
The table below summarizes the findings from the toxicological assessments.
Table 2: Summary of In Silico and In Vitro Toxicological Findings for this compound
| Assessment | Method | Result | Reference |
|---|---|---|---|
| Mutagenicity/Genotoxicity Prediction | In Silico (QSAR) | Negative (Predicted non-mutagenic and non-genotoxic) | tandfonline.com |
| In Vitro (Ames Test, Micronucleus Test) | Negative (Confirmed non-mutagenic and non-clastogenic) | tandfonline.comnih.gov |
Table of Compounds
The following table lists the chemical compounds mentioned in this article.
Structure-Property Relationships
The relationship between the chemical structure of the this compound and its properties, particularly its potential for toxicity, has been a subject of in silico investigations. These studies utilize Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of the molecule based on its structural features.
Recent research focused on the in silico prediction of mutagenicity and genotoxicity for the dimer impurities of several gliflozins, including Canagliflozin. researchgate.nettandfonline.comnih.gov These computational models analyze the chemical structure of the this compound for any structural alerts that might indicate a potential for adverse biological interactions. The findings from these in silico QSAR analyses predicted the this compound to be non-mutagenic and non-genotoxic. researchgate.nettandfonline.com These theoretical predictions were subsequently confirmed by in vitro assessments, such as the Ames test and micronucleus induction assays, which showed no evidence of mutagenicity or clastrogenicity. researchgate.nettandfonline.comnih.gov This consistency between in silico predictions and experimental results underscores the utility of computational models in assessing the safety profile of impurities like the this compound. researchgate.nettandfonline.com
The formation of a dimeric byproduct has also been noted during the synthesis of Canagliflozin precursors. acs.orgnih.gov Specifically, during the reduction of a ketone functionality in a synthetic intermediate, a dimeric byproduct was observed at 0 °C. nih.gov This suggests that the reaction conditions can influence the formation of this dimer, a structure-reactivity relationship that is important for process optimization.
Table 1: In Silico and In Vitro Genotoxicity Assessment of this compound
| Assay Type | Method | Concentration Tested | Result | Reference |
|---|---|---|---|---|
| In Silico | QSAR Analysis | N/A | Negative for mutagenicity and genotoxicity | researchgate.nettandfonline.com |
| In Vitro | Ames Test (S. typhimurium, E. coli) | Up to 1 µg/plate | Non-mutagenic | researchgate.nettandfonline.comnih.gov |
| In Vitro | Micronucleus Test (TK6 cells) | Up to 500 µg/mL | Non-clastrogenic | researchgate.nettandfonline.comnih.gov |
Stability Predictions under Various Chemical Conditions
Forced degradation studies, while experimental in nature, provide critical data that can be used to infer the stability of a compound and its impurities under various chemical stresses. Canagliflozin itself has been subjected to a range of stress conditions as per the International Conference on Harmonization (ICH) guidelines. innovareacademics.injapsonline.comnih.gov These studies reveal the conditions under which degradation, and potentially the formation of impurities like the dimer, is more likely.
Canagliflozin has been shown to be susceptible to degradation under oxidative, acidic, thermal, and photolytic stress. innovareacademics.injapsonline.com One study found significant degradation of Canagliflozin when exposed to acidic (16.47%), oxidative (16.05%), thermal (16.53%), and photolytic (16.56%) conditions. innovareacademics.in Another study reported degradation percentages of 23.77% in acidic conditions, 28.11% under oxidation, and 26.36% with photolytic stress. japsonline.com
Notably, Canagliflozin is reported to be labile under oxidative stress, leading to the formation of degradation products. nih.gov The primary oxidative degradation is proposed to occur via S-oxidation of the thiophene (B33073) ring to form a thiophene oxide. While these studies focus on the degradation of the parent drug, the conditions identified as promoting degradation are also relevant for predicting the stability of impurities like the dimer. The dimer, sharing structural similarities with the monomer, would likely exhibit comparable instabilities.
During mass spectrometry analysis, an in-source dimer of Canagliflozin, represented as [2M + H]+, has been observed under neutral pH conditions. researchgate.net This indicates a tendency for the molecule to form non-covalent dimers in the gas phase, a phenomenon influenced by the ionization conditions.
Table 2: Summary of Canagliflozin Degradation under Stress Conditions
| Stress Condition | Reagents/Conditions | Degradation (%) | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | 16.47 | innovareacademics.in |
| 23.77 | japsonline.com | ||
| Alkaline Hydrolysis | 0.1 N NaOH | 7.74 | innovareacademics.in |
| 20.16 | japsonline.com | ||
| Oxidation | 3% H₂O₂ | 16.05 | innovareacademics.in |
| 28.11 | japsonline.com | ||
| Thermal | 80 °C for 48h | 16.53 | innovareacademics.in |
| 16.24 | japsonline.com | ||
| Photolytic | UV light | 16.56 | innovareacademics.in |
| 26.36 | japsonline.com |
Future Research Directions in Canagliflozin Dimer Chemistry
Development of Novel Green Synthesis Approaches to Minimize Dimer Formation
The formation of dimeric byproducts during the synthesis of Canagliflozin (B192856) and its analogs has been identified as a challenge that impacts yield and purity. nih.govacs.org Research into the synthesis of a radiolabeled Canagliflozin analog, for instance, noted the formation of a dimeric byproduct during a ketone reduction step at 0 °C. nih.govacs.org By elevating the reaction temperature to 35 °C, the formation of this dimer was successfully circumvented, leading to a significant improvement in the yield of the desired intermediate from 25% to 77%. nih.govacs.org This finding highlights the critical role of reaction parameter optimization in impurity control.
Future research is expanding on these initial findings, with a focus on green chemistry principles to proactively design synthetic routes that minimize impurity formation. Key areas of investigation include:
Flow Chemistry: The use of continuous flow reactors, particularly plug flow reactors (PFRs), offers superior heat and mass transfer compared to traditional batch processing. acs.org This enhanced control over reaction conditions, such as temperature and residence time, can suppress side reactions that lead to dimerization. acs.org A flow process for an organolithium-mediated reaction in the synthesis of a Canagliflozin intermediate has been developed that operates at a convenient temperature, avoiding the cryogenic conditions often required in batch mode which can lead to impurity generation. acs.org
Alternative Catalysts and Reagents: Research is needed to explore alternative catalysts and reducing agents that are more selective for the desired transformation and less prone to promoting dimerization side reactions. This includes investigating biocatalysis or novel metallic or organometallic catalysts that can operate under milder, more environmentally friendly conditions.
Green Analytical Chemistry: The principles of green chemistry are also being applied to the analytical methods used to monitor these processes. The development of techniques like Ultra-Performance Convergence Chromatography (UPC²) reduces the consumption of organic solvents compared to traditional reversed-phase HPLC methods, offering a faster and more eco-friendly way to analyze Canagliflozin and its impurities.
By integrating these green chemistry and engineering approaches, future synthetic strategies for Canagliflozin can be developed that are not only more efficient and higher-yielding but also inherently safer and more sustainable by preventing the generation of impurities like the dimer at the source.
Further Elucidation of Complex Dimerization Pathways
Research has identified a Canagliflozin dimer, designated "Impurity-C," as a process-related impurity that arises during both laboratory optimization and commercial-scale manufacturing. x-mol.netresearchgate.netgoogle.com It has been successfully isolated from the mother liquor of scaled-up batches using preparative HPLC and its structure confirmed through comprehensive spectral characterization, including 2D NMR and ¹⁹F NMR. x-mol.netresearchgate.net Furthermore, studies on related syntheses have pinpointed specific reaction steps, such as a Friedel-Crafts acylation followed by a reduction, where dimeric byproducts are formed under certain conditions. nih.govacs.org
While the dimer's origin as a process impurity is established, the precise chemical mechanisms and kinetic profiles of its formation are not fully understood. Future research must focus on a deeper mechanistic elucidation, which involves:
Mechanistic Studies: Investigating the step-by-step chemical reactions that lead to the dimer. This could involve identifying reactive intermediates and transition states through a combination of experimental techniques (e.g., trapping experiments) and computational chemistry.
Kinetic Analysis: Studying the rate at which the dimer forms under various conditions (e.g., temperature, pH, reactant and catalyst concentration). This data is essential for building predictive models of impurity formation.
Forced Degradation Studies: While the dimer is primarily a process impurity, further studies under stress conditions (e.g., oxidative, acidic, basic) could reveal if degradation of the API can also contribute to dimer formation or generate other related dimeric structures. For example, mass spectrometry of Canagliflozin under certain ionization conditions has shown the potential for an in-source dimer [2M+H]+ to be observed, highlighting the molecule's potential to associate under specific energetic conditions. researchgate.net
A thorough understanding of these complex dimerization pathways is fundamental to developing more robust and reliable control strategies that prevent its formation.
Standardization and Reference Standard Development for this compound
The accurate detection, identification, and quantification of any impurity rely on the availability of high-purity reference standards. lgcstandards.com In line with regulatory expectations from bodies like the International Council for Harmonisation (ICH), any impurity present above the identification threshold must be structurally characterized, and its level in the final API must be controlled within qualified limits. jpionline.orgich.org
The this compound is no exception. As a known impurity, its reference standard is essential for several key activities in pharmaceutical quality control:
Analytical Method Validation: The reference standard is used to confirm the specificity, linearity, accuracy, and precision of analytical methods, such as HPLC, designed to monitor impurities in the Canagliflozin drug substance. synzeal.com
Routine Quality Control (QC): In routine batch release testing, the reference material is used to positively identify the dimer peak in chromatograms and to accurately quantify its concentration.
Regulatory Submissions: The availability and use of a well-characterized dimer reference standard are a necessary part of the data package for regulatory filings, such as Abbreviated New Drug Applications (ANDAs). synzeal.com
Several this compound impurities have been identified and are available as reference standards from various specialized manufacturers. The development of these standards involves independent synthesis and rigorous characterization to confirm their structure and purity. x-mol.netresearchgate.net Future work in this area will focus on ensuring a continuous supply of these critical materials, potentially developing new standards for any other dimeric structures that may be discovered, and achieving accreditation as certified reference materials (CRMs) under frameworks like ISO 17034 to provide the highest level of metrological traceability. lgcstandards.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for synthesizing and characterizing canagliflozin dimer?
- Methodology : The dimer can be synthesized and characterized using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Heteronuclear Nuclear Magnetic Resonance (HNMR). Analytical standards should confirm molecular structure (C48H48F2O10S2, MW: 887.02) and purity, with chromatograms and spectra provided for validation. Stability studies under forced degradation (e.g., hydrolysis, oxidation) can elucidate degradation pathways and dimer formation .
Q. How can analytical Quality by Design (AQbD) optimize HPLC methods for quantifying this compound in complex matrices?
- Methodology : Central Composite Design (CCD) identifies critical parameters (e.g., mobile phase pH, flow rate, column temperature). Contour plots define a Method Operable Design Region (MODR) to ensure robustness. Validation includes specificity, linearity (R² > 0.999), and recovery rates (95–105%) in biological or pharmaceutical matrices .
Advanced Research Questions
Q. How do contradictory findings on amputation risk with canagliflozin in the CANVAS and CREDENCE trials inform clinical research design?
- Analysis : The CANVAS Program (N=10,142) reported elevated amputation risk (HR: 1.97, 95% CI: 1.41–2.75), while CREDENCE (N=4,401) found no significant difference. Discrepancies may arise from population differences (e.g., baseline cardiovascular risk vs. advanced kidney disease). Future trials should stratify subgroups by peripheral vascular disease history and standardize amputation adjudication protocols .
Q. What mechanisms underlie canagliflozin’s renal protective effects beyond SGLT2 inhibition?
- Experimental Design : Preclinical models show AMPK-mediated autophagy reduces fibrosis, while network-based molecular models link canagliflozin to reduced pro-inflammatory biomarkers (e.g., IL-6, TNF-α). Clinical trials demonstrate albuminuria reduction (HR: 0.73, 95% CI: 0.67–0.79) and slowed eGFR decline, suggesting pleiotropic effects on tubuloglomerular feedback and oxidative stress .
Q. How can biomarker networks clarify canagliflozin’s metabolic and cardiovascular benefits?
- Methodology : Integrate omics data (transcriptomics, metabolomics) with literature-derived pathways to construct disease-drug interaction networks. For example, targeted metabolomics in ApoE⁻/⁻ mice revealed canagliflozin’s modulation of hepatic amino acids (e.g., L-arginine↑, L-citrulline↓), linking metabolic shifts to anti-atherogenic effects .
Q. What statistical approaches address heterogeneity in subgroup analyses of cardiovascular outcomes?
- Analysis : Post hoc analyses of CREDENCE used Cox proportional hazards models with interaction terms to assess treatment effects across subgroups (e.g., baseline eGFR, HbA1c). Despite underpowered subgroups, consistent risk reduction for heart failure hospitalization (HR: 0.61, 95% CI: 0.47–0.80) supports broad applicability .
Q. How do pharmacokinetic interactions between canagliflozin and metformin influence fixed-dose formulation design?
- Methodology : Factorial design (e.g., 2³ trials) optimizes pellet formulations by varying disintegrant concentration (sodium starch glycolate: 5–10%), spheronization speed (600–900 rpm), and time (10–15 minutes). Dependent variables include disintegration time (<30 min) and drug release (>85% at 10 min) .
Q. What preclinical evidence supports canagliflozin’s role in modulating bone metabolism and fracture risk?
- Contradiction Analysis : While CANVAS reported elevated fracture risk, meta-analyses of 20 SGLT2 inhibitor trials found no overall increase (RR: 0.67, 95% CI: 0.37–1.07). Preclinical studies should assess osteoclast activity and bone mineral density in models with comorbid diabetes and CKD to resolve mechanistic uncertainties .
Q. How does canagliflozin affect hyperkalemia risk in diabetic kidney disease populations?
- Trial Design : Post hoc analysis of CREDENCE evaluated serum potassium trends using mixed-effects models. Results showed no increased hyperkalemia risk (HR: 0.85, 95% CI: 0.72–1.01), likely due to diuretic effects offsetting RAAS blockade-induced potassium retention .
Methodological Guidelines
- Data Validation : Use one-way ANOVA with Tukey post hoc tests for parametric data (e.g., biomarker levels) and Kruskal-Wallis for non-parametric data (e.g., eGFR decline rates) .
- Reporting Standards : Follow Beilstein Journal guidelines: limit main text to 5 key compounds, with extended characterization in supplementary files (e.g., HNMR spectra, degradation pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
